molecular formula C16H20N6 B6459991 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine CAS No. 2549031-28-7

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine

Numéro de catalogue B6459991
Numéro CAS: 2549031-28-7
Poids moléculaire: 296.37 g/mol
Clé InChI: RDXHNHVBDJCPNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine, also known as CMP-PIP, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CMP-PIP has been studied extensively for its potential application in the treatment of autoimmune diseases and cancer. CMP-PIP works by inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, CMP-PIP can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells.

Applications De Recherche Scientifique

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been studied for its potential application in the treatment of autoimmune diseases and cancer. 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to inhibit DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. In animal models, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.

Mécanisme D'action

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine works by inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. The inhibition of DHODH by 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine is thought to be due to the formation of a covalent bond between the inhibitor and the enzyme. This covalent bond prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate.
Biochemical and Physiological Effects
2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to inhibit DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can reduce the production of pyrimidines, which are essential for the growth and proliferation of cells. This inhibition of DHODH by 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine leads to a decrease in the production of pyrimidines, which can have a variety of physiological effects. For example, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine in laboratory experiments has several advantages. First, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine is a small molecule inhibitor, which means that it can be easily synthesized and used in experiments. Second, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has been shown to be effective in inhibiting DHODH, which is responsible for the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. This makes 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine a useful tool for studying the effects of DHODH inhibition on cellular processes.
However, there are also some limitations to the use of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine in laboratory experiments. First, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine is a small molecule inhibitor, which means that it is not as specific as some other inhibitors. This can lead to off-target effects that can complicate the interpretation of experimental results. Second, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine has not been extensively studied in vivo, so the effects of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine on physiological processes in humans are not fully understood.

Orientations Futures

The potential applications of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine are numerous, and there are many possible future directions for research. First, more research is needed to better understand the effects of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine on physiological processes in humans. In addition, more research is needed to better understand the mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine and to identify other potential targets for 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine. Finally, more research is needed to identify new therapeutic applications for 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine, such as in the treatment of other autoimmune diseases and cancers.

Méthodes De Synthèse

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine can be synthesized from commercially available 4-methylpyrimidine, 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl bromide, and sodium hydroxide. The synthesis begins by reacting the 4-methylpyrimidine with 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl bromide in a 1:1 molar ratio in the presence of sodium hydroxide. The reaction is then heated to 60°C for 3 hours, after which the product, 2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine, is isolated and purified.

Propriétés

IUPAC Name

4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-12-5-6-17-16(20-12)22-9-7-21(8-10-22)15-13-3-2-4-14(13)18-11-19-15/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXHNHVBDJCPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.